2-fluoro-6-methyl-N-(propan-2-yl)aniline
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Overview
Description
2-fluoro-6-methyl-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine. For instance, starting with 2-fluoro-6-methylbenzene, the compound can be synthesized by reacting it with isopropylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as nitration, reduction, and subsequent substitution reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2-fluoro-6-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-6-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Lacks the methyl and isopropyl groups, resulting in different chemical properties.
6-methyl-N-(propan-2-yl)aniline: Lacks the fluorine atom, affecting its reactivity and applications.
N-(propan-2-yl)aniline: Lacks both the fluorine and methyl groups, leading to distinct chemical behavior.
Uniqueness
2-fluoro-6-methyl-N-(propan-2-yl)aniline is unique due to the combined presence of fluorine, methyl, and isopropyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-fluoro-6-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
DZZUDAPBCLQZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(C)C |
Origin of Product |
United States |
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